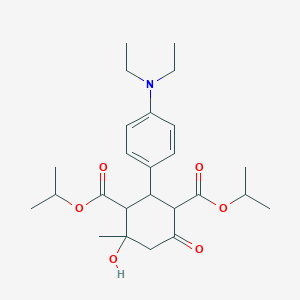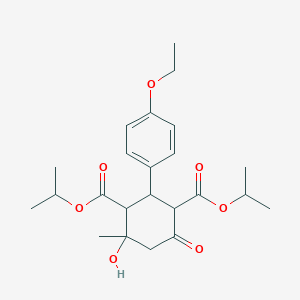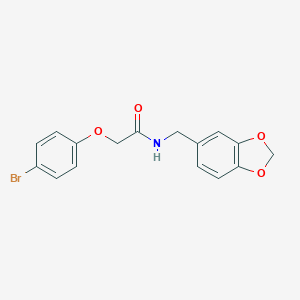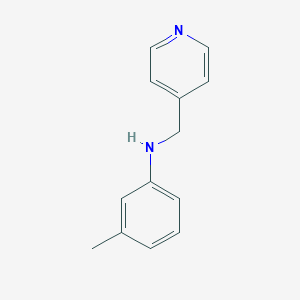
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole, also known as MET, is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to have low toxicity and high stability. However, one of the limitations of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is its poor solubility in water, which can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. One potential direction is the development of novel metal complexes using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a ligand, which could have potential applications in catalysis and medicinal chemistry. Another direction is the synthesis of novel triazole-based compounds using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a building block, which could have potential applications in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction between 2-phenylethylamine and 2-methylbenzaldehyde in the presence of a catalyst. This reaction leads to the formation of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. The purity of the synthesized compound can be improved through recrystallization.
Applications De Recherche Scientifique
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the development of metal complexes, which have shown promising results in catalysis and medicinal chemistry. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been used as a building block for the synthesis of novel triazole-based compounds with potential applications in drug discovery.
Propriétés
Nom du produit |
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole |
|---|---|
Formule moléculaire |
C17H17N3 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-5-(2-phenylethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3/c1-13-7-5-6-10-15(13)17-18-16(19-20-17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
Clé InChI |
LPQNKXVCRMZNEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)







